molecular formula C10H12N2O2 B13662800 Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate

Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate

Cat. No.: B13662800
M. Wt: 192.21 g/mol
InChI Key: GZRBFOMAWOATAP-ONEGZZNKSA-N
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Description

Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate is an organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate typically involves the reaction of 3-aminopyridine with ethyl acrylate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the 3-aminopyridine, followed by the addition of ethyl acrylate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to accelerate the reaction, and advanced purification techniques like chromatography or crystallization are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-aminopyridin-3-yl)acrylate: Similar structure but different position of the amino group.

    Methyl (E)-3-(3-aminopyridin-4-yl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Biological Activity

Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl acrylate with 3-aminopyridine under specific conditions. The process can be optimized using techniques such as microwave irradiation to enhance yields and reduce reaction times.

Antitumor Activity

Recent studies have demonstrated that derivatives of acrylate compounds, including this compound, exhibit significant antitumor properties. For instance, research utilizing the MTT assay indicated that certain derivatives possess substantial antiproliferative effects against various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineInhibition Rate (%)
3fPC390.1±20.1
3fA43188.0±19.0
3aPC381.3±12.0
3bA43132.1±8.8

The results indicate that the structure of the substituents on the pyridine ring significantly influences the biological activity, with certain modifications leading to enhanced antitumor effects .

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It has been suggested that these compounds may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/mTOR pathway . This inhibition is critical for the development of cancer therapies aimed at reducing tumor growth.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its derivatives:

  • Antibacterial Properties : Research has indicated that certain derivatives show promising antibacterial activity, making them potential candidates for developing new antibiotics .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases where it may help to mitigate neuronal damage .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl (E)-3-(3-aminopyridin-4-yl)prop-2-enoate

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)4-3-8-5-6-12-7-9(8)11/h3-7H,2,11H2,1H3/b4-3+

InChI Key

GZRBFOMAWOATAP-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=NC=C1)N

Canonical SMILES

CCOC(=O)C=CC1=C(C=NC=C1)N

Origin of Product

United States

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